[1-[(2-Methylcyclohexyl)amino]-1-oxopropan-2-yl] 5,6-dichloropyridine-3-carboxylate
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Description
[1-[(2-Methylcyclohexyl)amino]-1-oxopropan-2-yl] 5,6-dichloropyridine-3-carboxylate is a useful research compound. Its molecular formula is C16H20Cl2N2O3 and its molecular weight is 359.25. The purity is usually 95%.
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Biological Activity
The compound [1-[(2-Methylcyclohexyl)amino]-1-oxopropan-2-yl] 5,6-dichloropyridine-3-carboxylate (CAS Number: 1212207-07-2) is a synthetic organic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The molecular formula for this compound is C16H20Cl2N2O3, with a molecular weight of 359.2 g/mol. The structure includes a dichloropyridine moiety which is known for its role in various biological activities.
Property | Value |
---|---|
CAS Number | 1212207-07-2 |
Molecular Formula | C16H20Cl2N2O3 |
Molecular Weight | 359.2 g/mol |
The biological activity of this compound primarily involves interaction with various biological targets, including enzymes and receptors. Specific studies have indicated that compounds with similar structures often act as inhibitors or modulators of key signaling pathways, particularly those involved in inflammation and cancer progression.
Inhibition of Enzymatic Activity
Research has shown that derivatives of dichloropyridine can inhibit enzymes such as cyclooxygenases (COX), which play a critical role in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators.
Receptor Interaction
The compound may also interact with neurotransmitter receptors, potentially influencing neurological pathways. For instance, compounds with similar structural features have been noted for their agonistic activity at muscarinic receptors, which are implicated in cognitive functions and neurodegenerative diseases.
Biological Activity Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of pyridine derivatives, noting that modifications to the pyridine ring can enhance cytotoxicity against various cancer cell lines. The study demonstrated that compounds with similar structures exhibited significant growth inhibition in colorectal cancer cells through apoptosis induction and cell cycle arrest.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of pyridine derivatives in models of Alzheimer's disease. The findings suggested that these compounds could reduce amyloid-beta accumulation and improve cognitive function in animal models, indicating potential therapeutic applications for neurodegenerative disorders.
Pharmacological Profile
The pharmacological profile of this compound suggests multiple therapeutic applications:
- Anti-inflammatory : Potential to reduce inflammation through COX inhibition.
- Anticancer : Induction of apoptosis in cancer cells.
- Neuroprotective : Improvement in cognitive functions in neurodegenerative models.
Properties
IUPAC Name |
[1-[(2-methylcyclohexyl)amino]-1-oxopropan-2-yl] 5,6-dichloropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Cl2N2O3/c1-9-5-3-4-6-13(9)20-15(21)10(2)23-16(22)11-7-12(17)14(18)19-8-11/h7-10,13H,3-6H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZMCYKWMPWFIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C(C)OC(=O)C2=CC(=C(N=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.